molecular formula C13H10F2O B6373256 2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol CAS No. 1261950-25-7

2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol

Cat. No.: B6373256
CAS No.: 1261950-25-7
M. Wt: 220.21 g/mol
InChI Key: WEKQBHMHQXXWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol: is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative where the phenol group is substituted with fluorine atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol typically involves the following steps:

    Halogenation: Introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution.

    Coupling Reactions: Formation of the biphenyl structure via Suzuki or Ullmann coupling reactions.

    Hydroxylation: Introduction of the hydroxyl group to form the phenol derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexanol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

Medicine:

  • Investigated for its potential as a therapeutic agent in various medical applications.

Industry:

  • Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylphenol
  • 3-Fluoro-2-methylphenol

Comparison:

  • Uniqueness: The presence of two fluorine atoms and a methyl group in specific positions makes 2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol unique in its reactivity and potential applications.
  • Reactivity: Compared to similar compounds, it may exhibit different reactivity patterns due to the electronic effects of the substituents.

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKQBHMHQXXWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684168
Record name 3,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-25-7
Record name 3,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.